molecular formula C21H25ClN2O5S B2796787 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 941990-64-3

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2796787
CAS RN: 941990-64-3
M. Wt: 452.95
InChI Key: YIVFFOGQRLPKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Scientific Research Applications

Antibacterial Potential

  • A study by Iqbal et al. (2017) involved the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to the specified chemical. These compounds showed moderate antibacterial activity, with one derivative being particularly effective against several bacterial strains, including Salmonella typhi and Escherichia coli Iqbal et al. (2017).

  • Another research by Nafeesa et al. (2017) synthesized a series of N-substituted derivatives of a related compound and evaluated their antibacterial and anti-enzymatic potential. The study found one compound effective against gram-negative bacterial strains Nafeesa et al. (2017).

Biological Screening and Fingerprint Applications

  • Khan et al. (2019) synthesized a series of derivatives, including those related to the specified compound, and screened them for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and potential as fingerprint agents Khan et al. (2019).

Enzyme Inhibition for Alzheimer's Treatment

  • A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s disease Rehman et al. (2018).

Antimicrobial Activities

  • Research by Mokhtari & Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against various pathogenic bacteria and Candida species. These compounds showed more effectiveness against fungi than bacteria Mokhtari & Pourabdollah (2013).

Hypoglycemic Agents

  • Srivastava et al. (1996) tested acylamide derivatives with piperidine, pyrrolidinyl, and alanyl for hypoglycemic activities. Some compounds were found to be active hypoglycemic agents, suggesting potential applications in diabetes treatment Srivastava et al. (1996).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-8-11-19(20(14-17)29-2)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFFOGQRLPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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